Cas no 5497-21-2 (2-fluoro-4-(2-hydroxyethyl)phenol)

2-Fluoro-4-(2-hydroxyethyl)phenol is a fluorinated phenolic compound featuring both a hydroxyl and a hydroxyethyl functional group on an aromatic ring. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The fluorine substituent enhances its reactivity and stability, while the hydroxyethyl group provides a versatile handle for further derivatization. This compound is useful in cross-coupling reactions, polymer synthesis, and as a building block for bioactive molecules. Its balanced polarity allows for good solubility in both organic and aqueous media, facilitating diverse applications. High purity grades ensure consistent performance in research and industrial processes.
2-fluoro-4-(2-hydroxyethyl)phenol structure
5497-21-2 structure
Product Name:2-fluoro-4-(2-hydroxyethyl)phenol
CAS No:5497-21-2
MF:C8H9FO2
MW:156.154266119003
CID:873169
PubChem ID:45119081
Update Time:2025-05-21

2-fluoro-4-(2-hydroxyethyl)phenol Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanol, 3-fluoro-4-hydroxy-
    • 2-fluoro-4-(2-hydroxyethyl)phenol
    •  
    • Inchi: 1S/C8H9FO2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,10-11H,3-4H2
    • InChI Key: VLIZHCZXHFIRTD-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)CCO)O

Computed Properties

  • Exact Mass: 156.05865769g/mol
  • Monoisotopic Mass: 156.05865769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 40.5Ų

2-fluoro-4-(2-hydroxyethyl)phenol Pricemore >>

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Additional information on 2-fluoro-4-(2-hydroxyethyl)phenol

Recent Advances in the Study of 2-Fluoro-4-(2-hydroxyethyl)phenol (CAS: 5497-21-2) in Chemical Biology and Pharmaceutical Research

2-Fluoro-4-(2-hydroxyethyl)phenol (CAS: 5497-21-2) is a fluorinated phenolic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, including a fluorine substituent and a hydroxyethyl group, has been explored for its role in drug design, enzyme inhibition, and as a building block in synthetic chemistry. The present research briefing synthesizes the latest findings and advancements related to this molecule, providing a comprehensive overview of its current and prospective applications.

Recent studies have highlighted the utility of 2-fluoro-4-(2-hydroxyethyl)phenol as a versatile intermediate in the synthesis of more complex bioactive molecules. Its fluorine atom enhances the metabolic stability and binding affinity of derived compounds, making it a valuable scaffold in medicinal chemistry. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its incorporation into novel kinase inhibitors, showcasing improved selectivity and potency against specific cancer targets. The hydroxyethyl group further allows for facile derivatization, enabling the attachment of various pharmacophores to enhance biological activity.

In addition to its synthetic applications, 2-fluoro-4-(2-hydroxyethyl)phenol has been investigated for its direct biological effects. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its role as a modulator of oxidative stress pathways, with potential implications for neurodegenerative diseases. The compound exhibited protective effects in neuronal cell models, reducing reactive oxygen species (ROS) levels and mitigating apoptosis. These findings suggest its potential as a lead compound for developing neuroprotective agents, although further in vivo studies are warranted to validate these effects.

The pharmacokinetic and toxicological profiles of 2-fluoro-4-(2-hydroxyethyl)phenol have also been subjects of recent investigation. A preclinical study conducted by researchers at the University of Cambridge (2023) evaluated its absorption, distribution, metabolism, and excretion (ADME) properties in rodent models. The results indicated favorable oral bioavailability and minimal off-target toxicity, supporting its suitability for further drug development. However, researchers noted the need for structural optimization to address its relatively short half-life in plasma, which could limit its therapeutic efficacy.

From a mechanistic perspective, computational modeling and X-ray crystallography studies have provided insights into the molecular interactions of 2-fluoro-4-(2-hydroxyethyl)phenol with biological targets. A collaborative study between MIT and Stanford University (2024) utilized molecular docking simulations to elucidate its binding mode with the active site of cyclooxygenase-2 (COX-2), revealing key hydrogen bonding and hydrophobic interactions. These findings have informed the design of next-generation anti-inflammatory agents with enhanced specificity and reduced side effects.

Looking ahead, the potential applications of 2-fluoro-4-(2-hydroxyethyl)phenol extend beyond traditional small-molecule therapeutics. Recent advancements in chemical biology have explored its use in probe development for studying enzyme mechanisms and in the construction of targeted drug delivery systems. For example, a 2024 Nature Communications article described its conjugation to nanoparticles for selective delivery to tumor tissues, leveraging the enhanced permeability and retention (EPR) effect. Such innovations underscore the compound's versatility and its growing importance in interdisciplinary research.

In conclusion, 2-fluoro-4-(2-hydroxyethyl)phenol (CAS: 5497-21-2) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural attributes, combined with favorable biological and pharmacokinetic properties, position it as a valuable tool for drug discovery and development. Ongoing research efforts are expected to further expand its utility, addressing current limitations and unlocking new therapeutic possibilities. As the field progresses, continued collaboration between chemists, biologists, and clinicians will be essential to fully realize the potential of this multifaceted molecule.

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